molecular formula C13H14N2O2 B12968846 Ethyl 2-benzyl-1H-imidazole-5-carboxylate

Ethyl 2-benzyl-1H-imidazole-5-carboxylate

Cat. No.: B12968846
M. Wt: 230.26 g/mol
InChI Key: DIRXNBPCOGXXEN-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This compound features an ethyl ester group at the 5-position and a benzyl group at the 2-position of the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate, followed by esterification with ethanol to yield the desired product. The reaction conditions often require a catalyst, such as erbium triflate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-benzyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzyl-1H-imidazole-5-carboxylate is unique due to the presence of both the benzyl and ethyl ester groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility as an intermediate in organic synthesis and its potential as a pharmacologically active compound.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-benzyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)11-9-14-12(15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)

InChI Key

DIRXNBPCOGXXEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)CC2=CC=CC=C2

Origin of Product

United States

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